Fluphenazine hydrochloride

Catalog No.
S528199
CAS No.
146-56-5
M.F
C22H27ClF3N3OS
M. Wt
474.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluphenazine hydrochloride

CAS Number

146-56-5

Product Name

Fluphenazine hydrochloride

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride

Molecular Formula

C22H27ClF3N3OS

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H

InChI Key

CUXQPMGPJPHNFO-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Solubility

Soluble to 38mg/mL in DMSO

Synonyms

4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride;Anatensol;Dapotum;Flufenazin;Tensofin;Permitil hydrochloride;Prolinate;Prolixin;Siqualone;Squibb 4918;Trancin;Valamina;Fluphenazine Decanoate EP Impurity B DiHCl

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl

Approved Use:

Fluphenazine hydrochloride is primarily used in clinical settings to manage psychosis associated with schizophrenia and related disorders National Library of Medicine, "[Fluphenazine - StatPearls - NCBI Bookshelf: "]. However, its application in scientific research extends beyond this established use.

Potential Anticancer Properties:

Research suggests that fluphenazine hydrochloride might possess anticancer properties. Studies have shown its ability to:

  • Inhibit the growth and migration of cancer cells in various types, including triple-negative breast cancer and melanoma National Institutes of Health, "[Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC - NCBI: "]
  • Induce cell death (apoptosis) in cancer cells National Institutes of Health, "[Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC - NCBI: "]
  • Suppress metastasis, the spread of cancer cells to other parts of the body National Institutes of Health, "[Repositioning antipsychotic fluphenazine hydrochloride for treating triple negative breast cancer with brain metastases and lung metastases - NCBI: "]

These findings are promising, but further research is needed to fully understand the mechanisms of action and potential therapeutic applications of fluphenazine hydrochloride in cancer treatment.

Other Areas of Investigation:

Fluphenazine hydrochloride is also being investigated for its potential role in managing other conditions, including:

  • Huntington's disease, a neurodegenerative disorder characterized by involuntary movements National Library of Medicine, "[Fluphenazine - StatPearls - NCBI Bookshelf: "]
  • Chronic tic disorders such as Tourette syndrome National Library of Medicine, "[Fluphenazine - StatPearls - NCBI Bookshelf: "]

Fluphenazine hydrochloride is a typical antipsychotic medication belonging to the phenothiazine class. It is primarily utilized in the treatment of various psychotic disorders, including schizophrenia. The compound's chemical structure is represented by the formula C22H26F3N3OS·2ClH, indicating the presence of trifluoromethyl and piperazine groups, which contribute to its pharmacological activity. Fluphenazine acts mainly by blocking dopamine D2 receptors in the brain, thereby modulating dopaminergic transmission, which is often dysregulated in psychotic conditions .

Fluphenazine acts as a dopamine D2 receptor antagonist. It binds competitively to dopamine receptors in the brain, blocking the action of dopamine. Dopamine is a neurotransmitter involved in regulating mood, movement, cognition, and reward. By blocking dopamine D2 receptors, fluphenazine helps to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions [].

Typical of phenothiazine derivatives. Key reactions include:

  • Alkylation: The piperazine ring can undergo alkylation, affecting its pharmacological properties.
  • Hydrolysis: In aqueous solutions, fluphenazine can hydrolyze, particularly under acidic conditions, leading to the formation of less active metabolites.
  • Oxidation: The sulfur atom in the phenothiazine structure may undergo oxidation, which could influence the drug's stability and activity.

These reactions are crucial for understanding the drug's stability and efficacy in therapeutic applications .

Fluphenazine exhibits significant biological activity through its antagonistic effects on various neurotransmitter receptors:

  • Dopamine Receptors: It primarily blocks postsynaptic mesolimbic dopaminergic D2 receptors, which plays a central role in its antipsychotic effects .
  • Adrenergic Receptors: Fluphenazine also interacts with alpha-1 adrenergic receptors, contributing to its side effect profile, including potential hypotension.
  • Histaminergic and Muscarinic Receptors: The drug has some affinity for histaminergic H1 and muscarinic M1 receptors, which can lead to sedation and anticholinergic side effects respectively .

The synthesis of fluphenazine hydrochloride typically involves several key steps:

  • Formation of the Phenothiazine Core: The synthesis begins with the formation of a phenothiazine backbone through a series of condensation reactions involving 2-chloroaniline and a sulfur-containing compound.
  • Introduction of the Piperazine Side Chain: The piperazine moiety is introduced by reacting an appropriate piperazine derivative with the phenothiazine precursor.
  • Trifluoromethylation: A trifluoromethyl group is added using reagents such as trifluoromethyl iodide or other fluorinating agents under controlled conditions.
  • Hydrochloride Salt Formation: Finally, fluphenazine is converted into its hydrochloride salt form by reacting it with hydrochloric acid to enhance solubility and stability .

These methods ensure high purity and yield of fluphenazine hydrochloride suitable for clinical use.

Fluphenazine hydrochloride is primarily indicated for:

  • Management of Schizophrenia: It helps alleviate symptoms such as hallucinations and delusions.
  • Treatment of Other Psychotic Disorders: This includes bipolar disorder and severe behavioral problems associated with other mental health conditions.
  • Long-term Management: Fluphenazine decanoate, an injectable formulation, provides extended-release options for patients requiring consistent therapeutic levels over time .

Additionally, it may be used off-label for other psychiatric conditions as deemed appropriate by healthcare providers.

Fluphenazine hydrochloride exhibits interactions with various substances that can affect its efficacy and safety:

  • CNS Depressants: Co-administration with alcohol or sedatives may enhance sedation and respiratory depression.
  • Antihypertensives: The hypotensive effects can be potentiated when used alongside blood pressure-lowering medications.
  • Other Antipsychotics: Concomitant use with other antipsychotics can increase the risk of extrapyramidal symptoms due to additive dopaminergic blockade .

Clinical monitoring is advised when initiating or adjusting dosages in patients taking fluphenazine alongside these agents.

Similar Compounds

Fluphenazine shares structural and functional similarities with several other antipsychotic medications. Key comparisons include:

Compound NameChemical ClassUnique Features
ChlorpromazinePhenothiazineFirst-generation antipsychotic; broader receptor activity.
HaloperidolButyrophenoneMore potent dopamine receptor antagonist; lower sedation profile.
ThioridazinePhenothiazineNotable for its sedative properties; higher risk of cardiac side effects.
PerphenazinePhenothiazineIntermediate potency; effective for acute psychosis management.

Fluphenazine's unique trifluoromethyl group enhances its potency relative to other phenothiazines while maintaining a relatively lower sedative effect compared to chlorpromazine . This specificity in receptor binding contributes to its therapeutic profile and side effect management.

Purity

> 95%

Quantity

Grams-Kilos

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

473.1515458 g/mol

Monoisotopic Mass

473.1515458 g/mol

Heavy Atom Count

31

Appearance

White to Off-White Solid

Melting Point

235-237 °C

Storage

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years).

UNII

ZOU145W1XL

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (67.69%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (15.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (15.38%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (73.85%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (15.38%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (15.38%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (15.38%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Fluphenazine Hydrochloride is the hydrochloride salt of fluphenazine, a phenothiazine with antipsychotic activity and potential antineoplastic activity. Fluphenazine blocks postsynaptic dopamine D2 receptors in the limbic system, cortical system and basal ganglia, resulting in a reduction of schizophrenia-associated hallucinations and delusions. In addition, as a serotonin antagonist, this agent may inhibit lymphocyte and myeloma cell proliferation by blocking 5-hydroxytrptamine type 1B (5-HT type 1B) receptors for serotonin.

MeSH Pharmacological Classification

Antipsychotic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

146-56-5

Wikipedia

Fluphenazine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types